molecular formula C24H29NO5 B6343404 Fmoc-O-tert-butyl-D-beta-homothreonine CAS No. 2382539-60-6

Fmoc-O-tert-butyl-D-beta-homothreonine

Cat. No.: B6343404
CAS No.: 2382539-60-6
M. Wt: 411.5 g/mol
InChI Key: UFJMOCVIPRJMLW-BTYIYWSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-O-tert-butyl-D-beta-homothreonine is a derivative of the amino acid threonine. It is commonly used in the field of peptide synthesis, particularly in solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during synthesis, and a tert-butyl group protecting the hydroxyl group. The IUPAC name for this compound is (3S,4S)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-tert-butoxypentanoic acid .

Preparation Methods

The synthesis of Fmoc-O-tert-butyl-D-beta-homothreonine typically involves the following steps:

    Protection of the amino group: The amino group of D-beta-homothreonine is protected using the fluorenylmethyloxycarbonyl (Fmoc) group.

    Protection of the hydroxyl group: The hydroxyl group is protected using a tert-butyl group.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield.

Chemical Reactions Analysis

Fmoc-O-tert-butyl-D-beta-homothreonine undergoes several types of chemical reactions:

Common reagents used in these reactions include piperidine for Fmoc deprotection and trifluoroacetic acid for tert-butyl deprotection. The major products formed from these reactions are the deprotected amino acid and the corresponding peptide .

Scientific Research Applications

Fmoc-O-tert-butyl-D-beta-homothreonine is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Mechanism of Action

The primary mechanism of action of Fmoc-O-tert-butyl-D-beta-homothreonine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group, allowing for selective deprotection and subsequent reactions. The molecular targets and pathways involved are primarily related to the synthesis and assembly of peptides .

Comparison with Similar Compounds

Fmoc-O-tert-butyl-D-beta-homothreonine can be compared with other Fmoc-protected amino acids, such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of both Fmoc and tert-butyl protecting groups, making it particularly useful in the synthesis of complex peptides .

Properties

IUPAC Name

(3S,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(13-22(26)27)25-23(28)29-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,25,28)(H,26,27)/t15-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJMOCVIPRJMLW-BTYIYWSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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